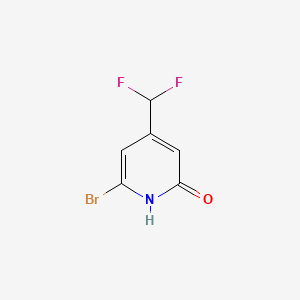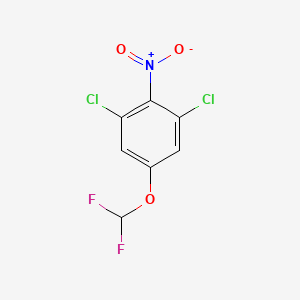
1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene is an organic compound with the molecular formula C7H3Cl2F2NO3 It is a derivative of benzene, characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene typically involves the nitration of 1,3-Dichloro-5-(difluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Various oxidation products depending on the extent of oxidation.
Scientific Research Applications
1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-5-(difluoromethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3-Dichloro-2-nitrobenzene: Lacks the difluoromethoxy group, affecting its lipophilicity and biological activity.
1,3-Dichloro-5-nitrobenzene: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
Uniqueness
1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene is unique due to the presence of both the difluoromethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C7H3Cl2F2NO3 |
|---|---|
Molecular Weight |
258.00 g/mol |
IUPAC Name |
1,3-dichloro-5-(difluoromethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-4-1-3(15-7(10)11)2-5(9)6(4)12(13)14/h1-2,7H |
InChI Key |
CHJCXNOGFQVPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


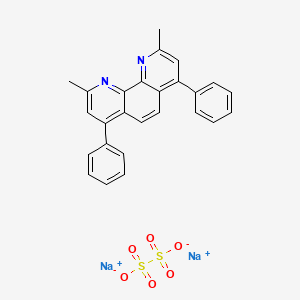

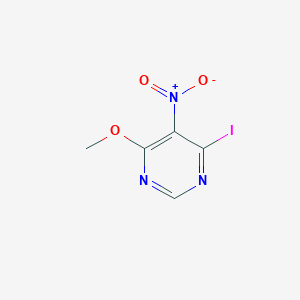
![Isothiazolo[5,4-d]pyrimidine](/img/structure/B13094116.png)
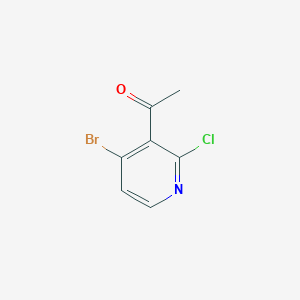
![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)
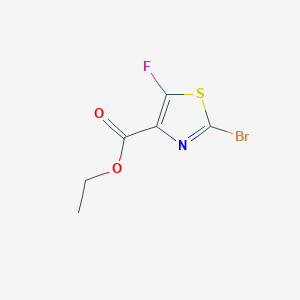



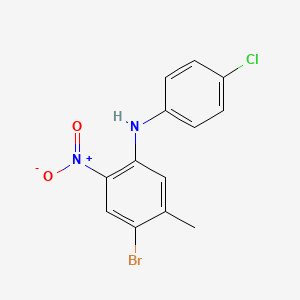
![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)
![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)
